

Technical Guide: Spectral Characterization of 2-Bromo-4'-phenylacetophenone[1][2]

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Compound of Interest

Compound Name: 2-Bromo-4'-phenylacetophenone

CAS No.: 135-73-9

Cat. No.: B085669

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Chemical Profile & Strategic Utility[1][2][3]

2-Bromo-4'-phenylacetophenone (also known as [ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

-bromo-4-phenylacetophenone or 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone) is a lachrymatory

-haloketone.[1][3] It serves as a "linchpin" electrophile in organic synthesis, primarily used to install the 4-biphenylcarbonyl moiety.[1][2][4]

Core Identity Data

Parameter	Detail
CAS Number	135-73-9
IUPAC Name	2-Bromo-1-([1,1'-biphenyl]-4-yl)ethan-1-one
Molecular Formula	ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Molecular Weight	275.14 g/mol
Appearance	Crystalline solid (White to pale yellow)
Melting Point	123–125 °C
Solubility	Soluble in , DCM, THF; slightly soluble in alcohols.[1][5]

Synthesis & Purification Context

Understanding the synthesis is prerequisite to interpreting the spectral data, as the most common impurities are the starting material (4-acetylbiphenyl) and the over-brominated byproduct ([ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

-dibromo species).[1]

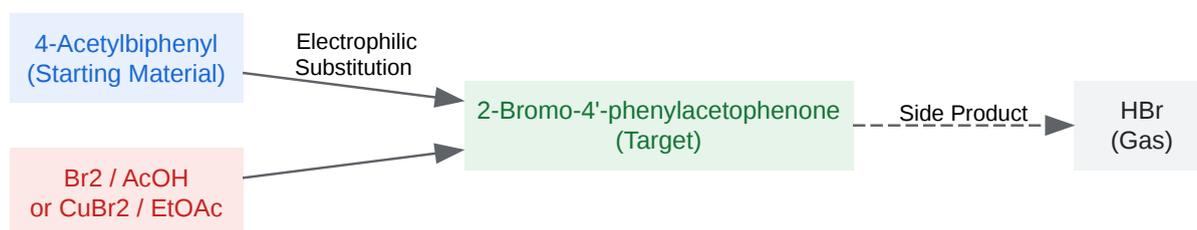
Reaction Pathway

The standard industrial and laboratory preparation involves the electrophilic [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

-bromination of 4-acetylbiphenyl.[1][4] While liquid bromine ([ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

) is the traditional reagent, modern protocols often employ Copper(II) bromide (

) or N-Bromosuccinimide (NBS) to suppress poly-bromination.[1]



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Figure 1: Synthetic pathway via

-bromination of 4-acetylbiphenyl.

Critical Quality Attribute (CQA): The reaction progress is monitored by ¹H NMR. The methyl singlet of the starting material (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

2.65 ppm) disappears, replaced by the methylene singlet of the product (

4.48 ppm).[4]

Comprehensive Spectral Analysis

A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the biphenyl system and the distinctive isotopic signature of bromine.[1][2][4]

Key Fragmentation Pattern:

- Molecular Ion (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

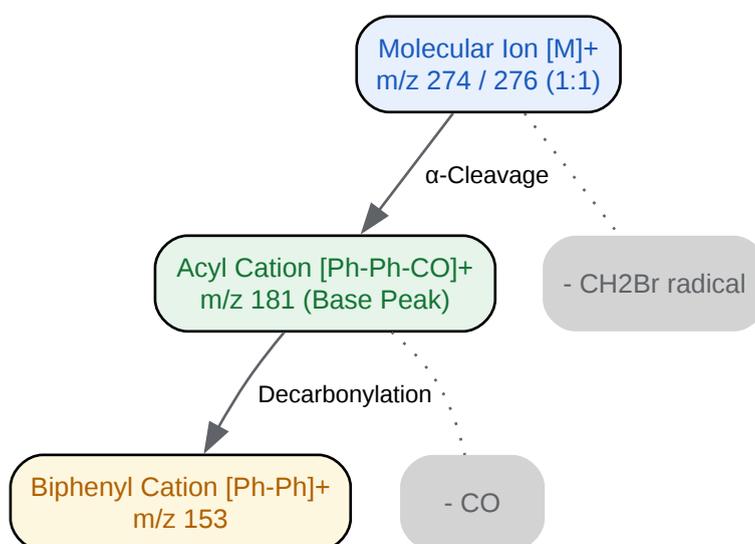
): A characteristic 1:1 doublet at m/z 274 and 276, corresponding to

and

isotopes.[4]

- ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

- Cleavage (Base Peak): The bond between the carbonyl carbon and the carbon is weak.[1][4] Cleavage results in the loss of the bromomethyl radical (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">, mass 93/95).[4]
- Result: A dominant peak at m/z 181 (the 4-phenylbenzoyl cation).[1][2][4]
- Decarbonylation: The m/z 181 ion ejects CO (28 amu).[1][2][4]
- Result: A strong peak at m/z 153 (the biphenyl cation, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">).[4]



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Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1][2]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the conversion of the ketone and the presence of the alkyl halide.[1][2][4]

Functional Group	Wavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">)	Assignment & Nuance
C=O Stretch	1690 – 1705	Conjugated ketone.[1][4] The electronegative ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -bromine induces a slight hypsochromic shift (higher frequency) compared to the non-brominated precursor (~1680).[1]
C-H Stretch	3030 – 3060	Aromatic C-H stretching (weak).[1][2][4]
C-H Stretch	2950 – 2980	Methylene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">) C-H stretching.[4]
C=C Stretch	1600, 1580	Aromatic ring skeletal vibrations (Biphenyl characteristic).[1][2][4]
C-Br Stretch	600 – 700	Strong, broad band characteristic of alkyl bromides.[1][2][4]

C. Nuclear Magnetic Resonance (NMR)

^1H NMR (Proton)

Solvent: [ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

(Chloroform-d).[\[1\]\[4\]](#) The spectrum is distinct due to the deshielding effect of the carbonyl and the bromine.[\[2\]\[4\]](#)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.05 – 8.10	Doublet (Hz)	2H	Ar-H (Ortho to C=O)	Deshielded by carbonyl anisotropy. [1]
7.68 – 7.75	Doublet (Hz)	2H	Ar-H (Meta to C=O)	Part of the AA'BB' system of the central ring. [1] [4]
7.60 – 7.65	Multiplet	2H	Ar-H (Terminal Ph)	Ortho protons of the distal phenyl ring. [1] [2] [4]
7.40 – 7.50	Multiplet	3H	Ar-H (Terminal Ph)	Meta/Para protons of the distal phenyl ring. [1] [2] [4]
4.48	Singlet	2H		Diagnostic Peak. Significant downfield shift from ~2.65 ppm (methyl ketone) due to Br

electronegativity.

[4]

13C NMR (Carbon)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[4]

Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ppm)	Assignment	Notes
191.2	C=O	Ketone carbonyl.[1]
146.5	Ar-C (Quaternary)	Ipsso carbon linked to the second phenyl ring.[1][2][4]
139.8	Ar-C (Quaternary)	Ipsso carbon of the terminal phenyl ring.[1][2][4]
132.5	Ar-C (Quaternary)	Ipsso carbon linked to C=O.[1][2][4]
129.5 – 127.0	Ar-C (Methine)	Multiple peaks corresponding to the biphenyl aromatic signals.[1][2][4]
31.2	ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">	-Carbon.[1][4] Upfield relative to oxygenated carbons but distinct for bromides.[1][2][4]

Quality Control & Troubleshooting

When analyzing data, watch for these common issues:

- Residual Starting Material: Look for a singlet at 2.65 ppm (1H NMR) or 26.6 ppm (13C NMR).^{[1][2][4]} This indicates incomplete bromination.^{[1][2][4]}
- Dibromination: A singlet appearing downfield around 6.5 ppm indicates the formation of the
-dibromo species (
) , often caused by excess bromine or high reaction temperatures.^{[1][4]}
- Hydrolysis: If the sample is wet or stored improperly, a peak at 4.8 ppm may appear, corresponding to the
-hydroxy ketone (
) .^{[1][4]}

Safety Protocols (Lachrymator)

Warning: **2-Bromo-4'-phenylacetophenone** is a potent lachrymator (tear gas agent) and skin irritant.^{[1][2]}

- Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.
- Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate
) or acetone before being removed from the hood to quench residual alkyl bromide.^[4]
- PPE: Double nitrile gloves are recommended.^{[1][2][4]} If skin contact occurs, wash with copious amounts of soap and water; do not use organic solvents on skin as they may increase absorption.^{[1][2][4]}

References

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- To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2-Bromo-4'-phenylacetophenone[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085669#2-bromo-4-phenylacetophenone-spectral-data-nmr-ir-ms>]

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